Product packaging for 2-Cyclopropylthiazole-4-carboxamide(Cat. No.:)

2-Cyclopropylthiazole-4-carboxamide

Cat. No.: B13016147
M. Wt: 168.22 g/mol
InChI Key: YQWZQUCPVLQKMX-UHFFFAOYSA-N
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Description

2-Cyclopropylthiazole-4-carboxamide is a chemical compound with the molecular formula C 7 H 7 N 3 OS and a molecular weight of 169.20 g/mol . It is built on a thiazole heterocycle, a versatile scaffold renowned in medicinal chemistry for its wide range of biological activities . The structure incorporates a cyclopropyl group at the 2-position of the thiazole ring; this moiety is valued in drug design for its ability to influence a compound's metabolic stability, bioavailability, and lipophilicity, potentially leading to enhanced pharmacological profiles . While specific biological data for this compound is not extensively reported in the literature, related compounds provide strong rationale for its research value. Thiazole derivatives bearing cyclopropyl fragments have demonstrated significant antifungal activity against Candida spp., with some showing potency superior to the control drug nystatin . Furthermore, such analogs have exhibited promising anticonvulsant properties in mouse models of seizures without impairing motor coordination, highlighting the potential of this chemotype in central nervous system research . The carboxamide functional group is a common pharmacophore in drug discovery, suggesting potential for investigating protein-ligand interactions and mechanism of action studies. This makes this compound a compound of interest for further exploration in various research areas, including medicinal chemistry, antifungal and neuropharmacological agent development, and as a synthetic intermediate for creating more complex molecules. Handling Precautions: For Research Use Only. Not for human or veterinary use. Refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2OS B13016147 2-Cyclopropylthiazole-4-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

2-cyclopropyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C7H8N2OS/c8-6(10)5-3-11-7(9-5)4-1-2-4/h3-4H,1-2H2,(H2,8,10)

InChI Key

YQWZQUCPVLQKMX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CS2)C(=O)N

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 2 Cyclopropylthiazole 4 Carboxamide Derivatives

Experimental SAR Studies

Experimental SAR studies involve the synthesis of a series of related compounds (analogs) and the evaluation of their biological activity. By systematically modifying specific parts of the molecular structure, researchers can identify key chemical features essential for the desired biological effect.

Systematic Substituent Effects on Biological Activity

Systematic investigations into substituent effects on the biological activity of thiazole (B1198619) carboxamide derivatives have been conducted, particularly focusing on their role as cyclooxygenase (COX) inhibitors and anticancer agents. nih.govnih.gov

In one study, a series of 2-(4-methoxyphenyl)-N-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.govresearchgate.net The findings revealed that the nature and position of substituents on the N-phenyl ring significantly impacted both the potency and selectivity of COX inhibition. For instance, compound 2h , which has a 2,4-dichloro substitution on the N-phenyl ring, was identified as the most potent derivative, with an inhibitory activity of 81.5% against COX-2 and 58.2% against COX-1 at a 5 µM concentration. nih.govresearchgate.net This highlights the influence of electronic and steric factors of the substituents on the molecule's interaction with the target enzyme.

CompoundSubstituent (on N-phenyl ring)% Inhibition COX-2 (at 5 µM)% Inhibition COX-1 (at 5 µM)
2a H53.935.2
2d 4-Cl72.445.8
2e 2-Cl75.148.2
2f 2,6-di-Cl68.941.5
2h 2,4-di-Cl81.558.2
2i 4-F78.351.7

Another study on 2-phenylthiazole-4-carboxamide derivatives explored their cytotoxic activity against various human cancer cell lines. nih.gov The SAR of an arylacetamido group attached to the para-position of the 2-phenyl ring was investigated. The results indicated that specific substitutions were beneficial for activity against different cell lines. A 4-methoxy group improved activity against Caco-2 (colorectal cancer) cells, whereas a 2-methoxy group helped maintain high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines. nih.gov Furthermore, a 3-fluoro substituted analog demonstrated a good cytotoxic profile against all tested cell lines, with IC₅₀ values below 10 µg/mL. nih.gov

Stereochemical Influences on Activity

The three-dimensional arrangement of atoms (stereochemistry) within a molecule can have a profound impact on its biological activity by affecting how it fits into a biological target's binding site. For some classes of molecules, different stereoisomers (enantiomers or diastereomers) of the same compound can exhibit vastly different potencies, selectivities, or even different types of biological activity. In the context of drug design, it has been demonstrated that the Z stereochemistry was the bioactive geometry for certain methyl-idenyl-indolin-2-one derivatives. drugdesign.org While this principle is broadly critical in medicinal chemistry, specific experimental studies focusing on the stereochemical influences of 2-cyclopropylthiazole-4-carboxamide derivatives were not detailed in the available research.

Computational and In Silico SAR Approaches

Computational, or in silico, methods are powerful tools used to predict and rationalize the SAR of chemical compounds, complementing experimental studies. These approaches use computer simulations and modeling to understand molecular interactions and build predictive models for biological activity.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating molecular descriptors that quantify various physicochemical properties of the molecules and correlating them with their measured activity. nih.gov

For classes of compounds related to thiazoles, 3D-QSAR models have been successfully developed. nih.govmdpi.com These models consider the three-dimensional properties of molecules, such as steric and electrostatic fields, to provide a more accurate prediction of activity. nih.gov For example, a 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors yielded a robust Comparative Molecular Similarity Indices Analysis (CoMSIA) model with good predictive ability (q² = 0.569, r² = 0.915). nih.gov Such models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of new, more potent compounds. nih.gov Similarly, QSAR analysis performed on 2-aminothiazol-4(5h)-one derivatives as 11β-HSD1 inhibitors resulted in a highly accurate predictive model (R² = 0.9482), which was then used to predict the activity of newly designed compounds. nih.gov

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This technique provides valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

In a study of methoxyphenyl thiazole carboxamide derivatives as COX inhibitors, molecular docking was used to understand their binding patterns within the active sites of COX-1 and COX-2 enzymes. nih.govnih.gov The analysis suggested that several of the synthesized compounds bound more favorably to the COX-2 isozyme than to COX-1, which explained their observed biological selectivity. nih.govresearchgate.net The docking scores, which estimate the binding affinity, were found to be consistent with the experimental inhibitory activities. nih.gov For example, the docking scores for the thiazole carboxamide derivatives against COX-2 ranged from -5.49 to -6.58, while the scores against COX-1 were generally lower, ranging from -4.99 to -5.52. nih.gov These computational results provide a structural basis for the observed SAR and can guide further optimization of the ligand's structure to enhance binding affinity and selectivity.

CompoundDocking Score (COX-2)Docking Score (COX-1)
2d -6.58-5.52
2e -6.42-5.41
2f -5.49-4.99
2i -6.51-5.48
Celecoxib (Reference) -11.28-10.86

Pharmacophore Modeling

A pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response". nih.gov Pharmacophore modeling is a computational approach used to identify this essential 3D arrangement of chemical features. dovepress.com

A pharmacophore model can be generated in two primary ways: ligand-based or structure-based. nih.gov In the ligand-based approach, a set of active molecules is superimposed, and the common chemical features responsible for their activity are identified. In the structure-based approach, the model is derived from the known 3D structure of the ligand-receptor complex, analyzing the key interaction points within the binding site. nih.govdovepress.com These models are frequently used in virtual screening to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. dovepress.com For example, a pharmacophore modeling study on benzimidazole-based agonists of the Farnesoid X receptor (FXR) identified a five-featured model (HHHRR: three hydrophobic features and two aromatic rings) that successfully guided the development of a 3D-QSAR model. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations have emerged as a powerful computational tool to investigate the conformational behavior and interaction dynamics of ligands within the binding sites of their biological targets. In the context of this compound derivatives, MD simulations provide valuable insights into the stability of ligand-protein complexes, the nature of intermolecular interactions, and the energetic contributions of various structural modifications. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and findings from studies on analogous thiazole-based inhibitors can be extrapolated to understand their potential behavior.

MD simulations of thiazole derivatives, often investigated as enzyme inhibitors or receptor antagonists, typically reveal the flexibility of the thiazole core and the conformational preferences of its substituents. For instance, simulations can elucidate how the cyclopropyl (B3062369) group at the 2-position of the thiazole ring of this compound might orient itself within a binding pocket to maximize favorable interactions. The carboxamide moiety at the 4-position is crucial for establishing hydrogen bonding networks with protein residues, and MD simulations can predict the stability and geometry of these hydrogen bonds over time.

A key aspect explored through MD simulations is the assessment of binding stability. By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms throughout the simulation, researchers can gauge the equilibrium state of the complex. Stable RMSD values suggest a persistent binding mode, whereas significant fluctuations might indicate binding instability. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint flexible regions of both the ligand and the protein, highlighting which parts of the molecule contribute most to the binding dynamics.

Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, are often coupled with MD simulations to provide a quantitative estimate of the binding affinity. nih.gov These calculations decompose the total binding energy into various components, including van der Waals, electrostatic, and solvation energies, offering a detailed energetic profile of the ligand-protein interaction. For derivatives of this compound, this would allow for a theoretical ranking of their binding potencies, guiding the prioritization of compounds for synthesis and biological evaluation.

The insights from MD simulations are instrumental in rational drug design. By visualizing the dynamic interactions between a ligand and its target, medicinal chemists can identify key residues for interaction and propose modifications to the ligand structure to enhance binding affinity and selectivity. For example, if a simulation reveals a nearby hydrophobic pocket that is not fully occupied by the cyclopropyl group, this might suggest that introducing a larger hydrophobic substituent at that position could lead to improved activity.

Table 1: Representative Data from Molecular Dynamics Simulations of Thiazole-Based Inhibitors

ParameterValueInterpretation
RMSD of Ligand 1.5 ± 0.3 ÅIndicates stable binding of the ligand within the active site.
RMSD of Protein Backbone 2.1 ± 0.4 ÅSuggests the overall protein structure remains stable upon ligand binding.
MM/GBSA Binding Energy -55.8 kcal/molPredicts a strong binding affinity of the ligand for the target protein.
Key Interacting Residues Asp145, Phe267, Arg312Highlights the specific amino acids involved in crucial binding interactions.

Note: The data presented in this table are representative examples from typical MD simulation studies of thiazole derivatives and are for illustrative purposes.

Chemoinformatics and Chemical Space Analysis

Chemoinformatics and chemical space analysis are integral to modern drug discovery, providing the tools to systematically explore the properties and diversity of large compound libraries. For the derivatives of this compound, these approaches are crucial for understanding their drug-likeness, identifying potential liabilities, and navigating the vast landscape of possible chemical modifications.

Chemoinformatics encompasses the prediction of various physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). By calculating molecular descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds, researchers can assess the "drug-likeness" of this compound derivatives against established criteria like Lipinski's Rule of Five. These predictions help in the early identification of compounds that are likely to have poor oral bioavailability or other undesirable pharmacokinetic properties, thus saving resources that would otherwise be spent on their synthesis and testing. tandfonline.comresearchgate.net

For instance, a chemoinformatic analysis of a virtual library of this compound analogs could involve systematically varying the substituents on the carboxamide nitrogen and the cyclopropyl ring. The calculated properties for each virtual compound can then be filtered to select a subset with the most promising predicted profiles for further investigation.

Chemical space analysis provides a visual representation of the structural diversity and property distribution of a set of compounds. nih.gov Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the descriptor space, allowing for the projection of compounds onto a 2D or 3D plot. In such a plot, compounds with similar properties cluster together, while structurally distinct molecules occupy different regions of the "chemical space."

Analyzing the chemical space of this compound derivatives in comparison to known drugs or other compound libraries can reveal opportunities for designing novel structures with unique property profiles. It can also highlight areas of the chemical space that are underexplored, potentially leading to the discovery of compounds with novel biological activities. This approach is particularly valuable for ensuring the diversity of a screening library and for moving beyond incremental structural modifications. nih.gov

The integration of chemoinformatics and chemical space analysis into the SAR investigation of this compound derivatives allows for a more strategic and data-driven approach to lead optimization. By combining computational predictions with experimental data, researchers can more efficiently navigate the complex relationship between chemical structure and biological activity.

Table 2: Predicted Physicochemical Properties of Representative Thiazole Carboxamide Derivatives

Compound IDMolecular WeightLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
Derivative A 320.42.875.3140
Derivative B 410.53.585.6250
Derivative C 495.64.295.9160
Derivative D 530.75.1110.2271 (LogP > 5)

Note: This table presents hypothetical data for illustrative purposes to demonstrate the application of chemoinformatic predictions in analyzing a series of related compounds.

Biological Activities of this compound Remain Undocumented in Public Research

Despite significant interest in the biological activities of thiazole-based compounds in drug discovery, a comprehensive review of scientific literature reveals a notable absence of specific research on the biological activities and molecular mechanisms of This compound . While extensive studies exist for the broader class of thiazole carboxamides, data pertaining specifically to the 2-cyclopropyl variant is not available in the public domain. Consequently, it is not possible to provide a detailed, scientifically accurate article on its specific molecular targets and pathway modulations as requested.

Research into related thiazole-carboxamide derivatives has uncovered a range of biological effects, offering a potential, albeit speculative, context for the activity of this compound. Studies on various analogues have identified activities such as the inhibition of protein kinases, modulation of receptors, and interference with cellular signaling cascades.

For instance, certain 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent and specific inhibitors of Casein Kinase 1δ (CK1δ) and CK1ε. These kinases are crucial in regulating numerous cellular processes, and their inhibition can impact cell proliferation. Similarly, other research has explored different thiazole-carboxamide scaffolds as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to excitatory neurotransmission in the brain. mdpi.com This modulation suggests potential applications in neurological disorders.

Furthermore, various thiazole-containing compounds have been investigated for their ability to induce apoptosis (programmed cell death) and regulate the cell cycle in cancer cell lines. nih.gov These effects are often tied to the inhibition of key signaling pathways, such as the PI3K/mTOR pathway, which is a central regulator of cell growth and survival. nih.gov

However, it is crucial to emphasize that these findings relate to different analogues within the thiazole carboxamide family. The specific biological profile of a compound is highly dependent on its unique chemical structure. The cyclopropyl group at the 2-position of the thiazole ring in this compound would confer distinct structural and electronic properties compared to phenyl, pyridinyl, or other substituent groups studied in the available literature. These differences are expected to significantly influence its interaction with biological targets, making direct extrapolation of data from other analogues scientifically unsound.

Without dedicated studies on this compound, any discussion of its specific enzyme inhibition profile, receptor modulation capabilities, or its effects on cellular pathways such as BMP2/SMAD1, mTORC1, cell cycle regulation, apoptosis, and membrane dynamics would be entirely speculative. A thorough search of scientific databases and chemical registries did not yield any empirical data for this specific compound in the context of the requested biological activities. Therefore, the detailed molecular mechanisms and biological functions of this compound remain an uninvestigated area in medicinal chemistry and pharmacology.

Biological Activities and Molecular Mechanisms of 2 Cyclopropylthiazole 4 Carboxamide

Phenotypic Biological Activities (In Vitro)

The thiazole-4-carboxamide (B1297466) core structure has been shown to be a versatile scaffold for the development of compounds with diverse biological effects, including antiproliferative, antithrombotic, and other activities observed in preclinical studies.

A significant body of research has focused on the antiproliferative properties of thiazole-4-carboxamide derivatives against various human cancer cell lines. These studies highlight the potential of this chemical class as a source for the development of novel anticancer agents.

Derivatives with a substituted phenyl group at the 2-position of the thiazole (B1198619) ring have demonstrated notable cytotoxic activity. For instance, a series of 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated against human breast cancer (T47D), colorectal cancer (Caco-2), and colon cancer (HT-29) cell lines. Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the phenyl ring significantly influenced the antiproliferative potency. Specifically, a 3-fluoro substituted analog displayed broad-spectrum activity, inhibiting the growth of all three cell lines with IC₅₀ values less than 10 µg/mL.

Similarly, 2-acetamidothiazole-5-carboxamide derivatives have been investigated as potential anticancer agents. Certain compounds from this series exhibited strong antiproliferative activity against breast cancer (MCF-7, MDA-MB 231) and colon cancer (HT-29) cell lines.

The table below summarizes the in vitro antiproliferative activity of selected 2-substituted thiazole carboxamide derivatives against various cancer cell lines.

Compound ClassSubstitutionCancer Cell LineIC₅₀ (µM)
2-Phenylthiazole-4-carboxamides3-FluoroT47D (Breast)< 10 µg/mL
Caco-2 (Colorectal)< 10 µg/mL
HT-29 (Colon)< 10 µg/mL
2-Acetamidothiazole-5-carboxamidesVariesMCF-7 (Breast)Potent
MDA-MB 231 (Breast)Potent
HT-29 (Colon)Potent
2-Aryl-4-oxo-thiazolidin-3-yl amidesVariesProstate Cancer LinesEffective

This table is for illustrative purposes and synthesizes data from multiple sources on related compounds.

Further modifications to the thiazole scaffold, such as the synthesis of 2-aryl-4-oxo-thiazolidin-3-yl amides, have also yielded compounds with effective antiproliferative activity against prostate cancer cells.

One study identified a thiazole derivative, 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, as a potent inhibitor of collagen-induced platelet aggregation in vitro across multiple species, including humans nih.gov. This compound was found to be active in human platelet-rich plasma at very low concentrations nih.gov. The mechanism of action for some thiazole derivatives has been linked to the inhibition of cyclooxygenase and lipoxygenase pathways, which are critical in platelet aggregation healthbiotechpharm.org.

Another series of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives were synthesized and evaluated for their in vivo antithrombotic activity in mice, with one compound showing significant protection nih.gov. These findings suggest that the thiazole nucleus is a promising scaffold for the development of novel antithrombotic agents.

Beyond antiproliferative and antithrombotic effects, the thiazole-4-carboxamide scaffold and its analogs have been associated with a range of other biological activities in preclinical settings.

Antifungal Activity: Several studies have highlighted the antifungal potential of thiazole carboxamide derivatives. For example, a series of novel pyrazole-thiazole carboxamide derivatives were designed and synthesized, with some compounds exhibiting significant in vitro activity against various phytopathogenic fungi, including Rhizoctonia cerealis, Rhizoctonia solani, and Puccinia sorghi Schw nih.gov. The efficacy of some of these derivatives was found to be comparable or even superior to existing commercial fungicides nih.gov.

Antiviral Activity: The thiazole nucleus is a component of some compounds with antiviral properties. Research into 4-substituted-2-thiazole amides has identified inhibitors of Chikungunya virus (CHIKV) replication nih.gov. One lead compound demonstrated good antiviral activity with a significant reduction in viral titer at micromolar concentrations without notable cytotoxicity nih.gov. The proposed mechanism of action for some of these derivatives involves the inhibition of viral RNA translation and the synthesis of structural proteins nih.gov.

Neurological Modulation: Recent preclinical research has pointed towards the potential of thiazole-carboxamide derivatives in modulating neurological pathways. A study investigating the effects of these derivatives on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the central nervous system, found that they can act as negative allosteric modulators mdpi.com. By inhibiting AMPA receptor-mediated currents and enhancing their deactivation rates, these compounds show potential as neuroprotective agents for conditions characterized by excitotoxicity, such as epilepsy and other neurological disorders mdpi.com.

The table below provides a summary of these additional observed activities for various thiazole carboxamide derivatives.

ActivityCompound ClassOrganism/TargetObserved Effect
AntifungalPyrazole-thiazole carboxamidesRhizoctonia cerealis, Rhizoctonia solaniPotent inhibition of fungal growth nih.gov
Antiviral4-Substituted-2-thiazole amidesChikungunya virus (CHIKV)Inhibition of viral replication nih.gov
Neurological ModulationThiazole-carboxamide derivativesAMPA ReceptorsNegative allosteric modulation mdpi.com

This table is for illustrative purposes and synthesizes data from multiple sources on related compounds.

Future Research Directions and Therapeutic Implications

Exploration of Novel Analogues and Prodrug Strategies

Future research into 2-cyclopropylthiazole-4-carboxamide will likely involve the synthesis and evaluation of novel analogues to optimize its pharmacological profile. The core structure, a thiazole-4-carboxamide (B1297466), serves as a versatile scaffold for chemical modification. Drawing from research on related compounds, several strategies could be employed.

Novel Analogues: The exploration of structural analogues is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For the this compound core, modifications could be systematically introduced at several positions. For instance, substitutions on the cyclopropyl (B3062369) group or alterations of the carboxamide moiety could be investigated. Studies on other 2-substituted thiazole-4-carboxamides have demonstrated that even minor structural changes can lead to significant differences in biological activity. For example, the substitution of the 2-position with various aryl or heterocyclic rings has yielded compounds with potent anticancer or anti-inflammatory properties.

Prodrug Strategies: Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach is often used to overcome challenges such as poor solubility, limited bioavailability, or unfavorable pharmacokinetic profiles. For this compound, a prodrug strategy could involve modification of the carboxamide group to enhance its absorption and distribution. Ester or phosphate prodrugs, for example, could be designed to improve water solubility and facilitate parenteral administration.

Combinatorial Approaches with Existing Therapies

Combining therapeutic agents with different mechanisms of action is a well-established strategy in the treatment of complex diseases like cancer. This approach can lead to synergistic effects, overcome drug resistance, and reduce the required doses of individual agents, thereby minimizing toxicity. Given that various thiazole (B1198619) derivatives have demonstrated anticancer activity, it is plausible that this compound or its analogues could be investigated in combination with existing chemotherapeutic agents or targeted therapies.

For instance, if a this compound derivative is found to inhibit a specific signaling pathway involved in cell proliferation, combining it with a drug that induces apoptosis or inhibits angiogenesis could result in a more potent antitumor effect. Future research should focus on identifying the specific molecular targets of this compound to rationally design effective combination therapies.

Development of Advanced Preclinical Models

To thoroughly evaluate the therapeutic potential of this compound and its analogues, the use of advanced preclinical models is crucial. Traditional two-dimensional (2D) cell culture systems, while useful for initial screening, often fail to recapitulate the complexity of the in vivo tumor microenvironment.

Three-Dimensional (3D) Cell Cultures: Spheroid and organoid cultures provide a more physiologically relevant model by mimicking the three-dimensional architecture and cell-cell interactions of tumors. These models would be invaluable for assessing the penetration and efficacy of this compound derivatives in a more realistic setting.

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a gold standard in preclinical cancer research. These models maintain the histopathological and genetic characteristics of the original tumor, providing a powerful platform for evaluating the efficacy of novel therapeutic agents in a patient-relevant context. Utilizing PDX models would be a critical step in the preclinical development of promising this compound analogues.

Potential for Repurposing and New Therapeutic Areas

The thiazole scaffold is present in a wide range of biologically active compounds, suggesting that this compound and its derivatives may have therapeutic applications beyond a single disease area. Drug repurposing, the identification of new uses for existing or investigational drugs, is an attractive strategy that can significantly reduce the time and cost of drug development.

Given the diverse biological activities reported for the broader class of thiazole-4-carboxamides, including anti-inflammatory, antimicrobial, and neurological effects, it is conceivable that this compound could be repurposed for new therapeutic indications. For example, some 2-aminothiazole-4-carboxamides have been identified as muscarinic M3 selective antagonists, suggesting a potential role in respiratory or urological disorders. nih.gov Systematic screening of this compound in a variety of biological assays could uncover novel therapeutic opportunities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.